A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine: A Chiral Building Block for Modern Drug Discovery
A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine: A Chiral Building Block for Modern Drug Discovery
A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Chiral Benzodioxine Synthon
In the landscape of medicinal chemistry, the pursuit of stereochemically pure, functionally versatile building blocks is paramount. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine emerges as a molecule of significant strategic importance. It combines three critical features into a single, compact scaffold:
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A Privileged Heterocycle: The 2,3-dihydrobenzo[b][1][2]dioxine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid structure and hydrogen bond accepting capabilities allow it to effectively orient substituents for optimal interaction with biological targets.[3][4]
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A Defined Stereocenter: The chiral center at the C2 position, fixed in the (R)-configuration, allows for the development of stereospecific therapeutics. This is crucial for enhancing potency, improving safety profiles, and reducing off-target effects by selectively interacting with chiral biological macromolecules.
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A Reactive Handle for Derivatization: The primary bromomethyl group is an excellent electrophilic site, primed for facile nucleophilic substitution (SN2) reactions. This provides a reliable and versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chiral synthon.
Physicochemical and Spectroscopic Properties
The precise physicochemical properties of the enantiomerically pure compound are not extensively documented in publicly available literature; however, they can be reliably inferred from the racemic mixture and computational models.
Core Chemical Properties
A summary of the key identifiers and properties for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is presented below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | SynQuest Labs[5] |
| CAS Number | 1142953-55-6 | ChemicalBook[1] |
| Molecular Formula | C₉H₉BrO₂ | ChemicalBook[1] |
| Molecular Weight | 229.07 g/mol | ChemicalBook[1] |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Inferred |
| SMILES | BrC[C@H]1COC2=CC=CC=C2O1 | Arctom[6] |
Predicted Spectroscopic Signature
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¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
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δ 6.85-7.00 (m, 4H): This complex multiplet corresponds to the four protons on the aromatic benzene ring.
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δ 4.50 (dd, J ≈ 11.5, 2.5 Hz, 1H): One of the two diastereotopic protons at the C3 position (Hₐ). The large geminal coupling and a smaller vicinal coupling to the C2 proton are expected.
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δ 4.25 (m, 1H): The proton at the C2 chiral center. It will appear as a multiplet due to coupling with the two C3 protons and the two bromomethyl protons.
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δ 4.10 (dd, J ≈ 11.5, 6.0 Hz, 1H): The second diastereotopic proton at the C3 position (Hₑ).
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δ 3.65 (dd, J ≈ 10.5, 4.5 Hz, 1H): One of the diastereotopic protons of the bromomethyl group.
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δ 3.58 (dd, J ≈ 10.5, 5.5 Hz, 1H): The second diastereotopic proton of the bromomethyl group.
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¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
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δ 143.5, 142.0: Quaternary carbons of the aromatic ring attached to oxygen (C4a, C8a).
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δ 123.0, 122.5, 118.0, 117.5: Aromatic CH carbons.
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δ 72.0: Methine carbon of the chiral center (C2).
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δ 65.0: Methylene carbon of the dioxine ring (C3).
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δ 34.0: Methylene carbon of the bromomethyl group (-CH₂Br).
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Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is most effectively achieved via a three-stage process: synthesis of the racemic alcohol precursor, chiral resolution to isolate the desired (R)-alcohol, and subsequent bromination.
Protocol: Synthesis of Racemic (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol
This procedure is based on the well-established Williamson ether synthesis followed by in-situ epoxide opening.
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Materials: Catechol, Epichlorohydrin, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Brine.
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Procedure:
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To a stirred suspension of potassium carbonate (1.2 equivalents) in DMF, add catechol (1.0 equivalent) at room temperature.
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Heat the mixture to 80°C and add epichlorohydrin (1.1 equivalents) dropwise over 30 minutes.
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Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC until the catechol is consumed.
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Cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the racemic alcohol as a white solid or viscous oil.
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Protocol: Chiral Resolution of the Racemic Alcohol
The resolution is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. (R)-(-)-Mandelic acid is a suitable and cost-effective resolving agent.
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Materials: Racemic alcohol, (R)-(-)-Mandelic Acid, Ethanol, 2M Sodium Hydroxide (NaOH), Dichloromethane.
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Procedure:
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Dissolve the racemic alcohol (1.0 equivalent) in warm ethanol.
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In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5 equivalents) in a minimal amount of warm ethanol and add it to the alcohol solution.
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Allow the solution to cool slowly to room temperature, then place it at 4°C for 24 hours to facilitate crystallization.
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Collect the precipitated crystals (the less soluble (R)-alcohol-(R)-mandelate salt) by vacuum filtration and wash with cold ethanol.
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To verify and enhance enantiomeric purity, the crystals can be recrystallized from fresh ethanol.
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Suspend the purified diastereomeric salt in a biphasic mixture of dichloromethane and 2M NaOH solution.
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Stir vigorously until the solid dissolves. The mandelic acid will move into the aqueous layer as its sodium salt, leaving the free (R)-alcohol in the organic layer.
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Separate the layers, extract the aqueous layer with more dichloromethane, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.[7]
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Protocol: Bromination of (R)-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol
The conversion of the primary alcohol to the corresponding bromide can be achieved cleanly using carbon tetrachloride and triphenylphosphine, a variant of the Appel reaction.[8][9]
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Materials: (R)-Alcohol, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
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Procedure:
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Dissolve the (R)-alcohol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0°C in an ice bath.
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Add triphenylphosphine (1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the resulting crude material directly by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the product from triphenylphosphine oxide and unreacted starting materials. This yields the final target compound, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
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Chemical Reactivity and Mechanistic Insights
The synthetic utility of this building block is dominated by the reactivity of the bromomethyl group.
Nucleophilic Substitution (SN2) Reactions
The primary alkyl bromide is an excellent substrate for SN2 reactions. It reacts readily with a wide range of soft and hard nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
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Causality: The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the bromine. The transition state is stabilized by the adjacent stereocenter but is generally unhindered, leading to clean inversion of configuration at the methylene group (which is achiral) and retention of configuration at the C2 center. This reliability is critical for predictable downstream synthesis.
Sources
- 1. 1142953-55-6 CAS Manufactory [m.chemicalbook.com]
- 2. 2-Bromomethyl-2,3-dihydro-benzo[1,4]dioxine, CAS No. 1142953-55-6 - iChemical [ichemical.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide [myskinrecipes.com]
- 5. CAS 1142953-55-6 | 2H10-9-R0 | MDL MFCD12756174 | (2R)-2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | SynQuest Laboratories [synquestlabs.com]
- 6. arctomsci.com [arctomsci.com]
- 7. (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol 97% | CAS: 62501-72-8 | AChemBlock [achemblock.com]
- 8. Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
